Cas no 1375263-06-1 (1,3-Dimethyl-1H-indol-4-ol)

1,3-Dimethyl-1H-indol-4-ol is a substituted indole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a hydroxyl group at the 4-position and methyl groups at the 1- and 3-positions of the indole ring, enhancing its reactivity and stability. This compound serves as a versatile intermediate for the development of heterocyclic compounds, particularly in medicinal chemistry, where indole scaffolds are prevalent. Its well-defined molecular framework allows for selective functionalization, making it valuable for constructing complex molecules. High purity and consistent quality ensure reliable performance in synthetic workflows, supporting research in drug discovery and material science.
1,3-Dimethyl-1H-indol-4-ol structure
1,3-Dimethyl-1H-indol-4-ol structure
Product Name:1,3-Dimethyl-1H-indol-4-ol
CAS No:1375263-06-1
MF:C10H11NO
MW:161.200442552567
MDL:MFCD28605455
CID:4784657
Update Time:2025-10-20

1,3-Dimethyl-1H-indol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dimethyl-1H-indol-4-ol
    • MDL: MFCD28605455
    • Inchi: 1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3
    • InChI Key: XRKGOSAUNORVBG-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1C(C)=CN2C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 171
  • XLogP3: 2
  • Topological Polar Surface Area: 25.2

1,3-Dimethyl-1H-indol-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
222908-250mg
1,3-Dimethyl-1H-indol-4-ol, 95% min
1375263-06-1 95%
250mg
$1082.00 2023-09-09
Matrix Scientific
222908-500mg
1,3-Dimethyl-1H-indol-4-ol, 95% min
1375263-06-1 95%
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$1706.00 2023-09-09
TRC
D204425-25mg
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25mg
$ 535.00 2022-06-05
TRC
D204425-50mg
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$ 885.00 2022-06-05

Additional information on 1,3-Dimethyl-1H-indol-4-ol

Introduction to 1,3-Dimethyl-1H-indol-4-ol (CAS No. 1375263-06-1) and Its Emerging Applications in Chemical Biology

1,3-Dimethyl-1H-indol-4-ol, identified by the chemical abstracts service number 1375263-06-1, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. The indole core, a prominent motif in many bioactive molecules, contributes to the compound's versatility in drug discovery and material science. The presence of two methyl groups at the 1-position and a hydroxyl group at the 4-position further enhances its reactivity and functionalization possibilities, making it a valuable scaffold for synthetic chemists and biologists.

The compound's chemical structure can be described as a benzene ring fused with a pyrrole ring, with specific substitutions that influence its electronic and steric properties. The 1,3-dimethyl substitution at the top of the indole ring increases the compound's lipophilicity, which is often desirable for membrane permeability in drug design. Conversely, the hydroxyl group at the 4-position introduces polarity and potential hydrogen bonding capabilities, which can be exploited in interactions with biological targets. These structural features make 1,3-dimethyl-1H-indol-4-ol a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in indole derivatives as scaffolds for developing novel therapeutic agents. The indole moiety is well-documented for its role in various biological processes, including neurotransmission, immune responses, and cancer cell proliferation. Researchers have leveraged these properties to design molecules that modulate pathways relevant to human health. Among these derivatives, 1,3-dimethyl-1H-indol-4-ol has shown promise in preclinical studies as a potential modulator of enzymatic activity and receptor binding.

One of the most exciting areas of research involving 1,3-dimethyl-1H-indol-4-ol is its potential as an inhibitor of enzymes involved in inflammation and oxidative stress. Recent studies have demonstrated that certain indole derivatives can suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes known to contribute to inflammation-driven diseases such as arthritis and cardiovascular disorders. The structural flexibility of 1,3-dimethyl-1H-indol-4-ol allows for modifications that could enhance its inhibitory potency while minimizing off-target effects.

Furthermore, the compound has been investigated for its antimicrobial properties. Indole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens by interfering with their metabolic pathways or cell wall synthesis. The unique substitution pattern of 1,3-dimethyl-1H-indol-4-ol may confer selective toxicity against certain microorganisms while being less harmful to human cells. This property makes it an attractive candidate for developing novel antimicrobial agents to combat resistant strains.

The synthesis of 1,3-dimethyl-1H-indol-4-ol involves multi-step organic reactions that highlight its synthetic accessibility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated hydrogenation have been particularly useful in constructing the indole core and introducing the desired functional groups.

From a material science perspective, 1,3-dimethyl-1H-indol-4-ol has shown potential applications in organic electronics due to its electron-rich structure. Indole-based compounds are widely used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors due to their ability to absorb light across multiple wavelengths and their stability under various conditions. The modifications present in 1,3-dimethyl-1H-indol-4-ol could enhance its performance as an emissive layer or charge transport material in these devices.

The pharmacokinetic profile of 1,3-dimethyl-1H-indol-4-ol is another critical aspect that has been studied extensively. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that 1,3-dimethyl-1H-indol-4-ol exhibits moderate bioavailability and a reasonable half-life upon oral administration. These findings are encouraging for further development into clinical trials.

In conclusion, 1,3-Dimethyl - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -ind ol - - - --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- 4--- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- -------- ol (CAS No .1375263---06---6-) represents a fascinating molecule with diverse applications across chemical biology . Its unique structure , coupled with promising preclinical data , positions it as a valuable scaffold for future drug discovery efforts . As research continues , we can anticipate further insights into its mechanisms of action , synthetic modifications , and potential therapeutic uses . This compound exemplifies how structural innovation can lead to novel solutions in medicine and materials science . p >

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